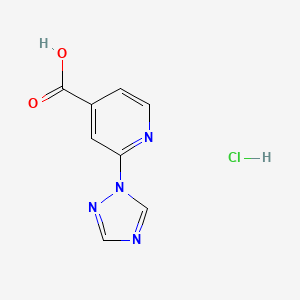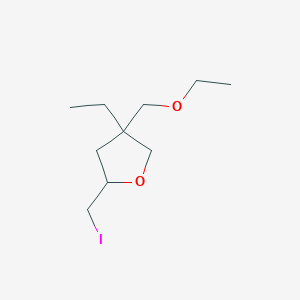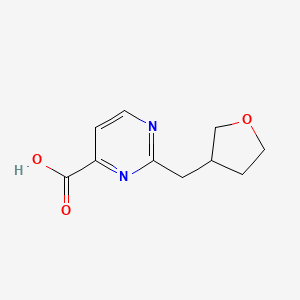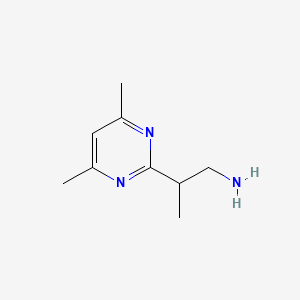![molecular formula C13H22N2O2 B13224859 2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13224859.png)
2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol typically involves the formation of the oxadiazole ring followed by its attachment to the cyclohexanol moiety. One common method involves the reaction of a suitable amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The resulting oxadiazole can then be coupled with a cyclohexanol derivative through various coupling reactions, such as esterification or amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the oxadiazole ring or the cyclohexanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles or cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar antimicrobial properties.
Cyclohexanol: A basic structure without the oxadiazole ring, used in various industrial applications.
2-Methylcyclohexanol: A methyl-substituted cyclohexanol with different chemical properties.
Uniqueness
2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is unique due to the combination of the cyclohexanol moiety and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H22N2O2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2-methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H22N2O2/c1-3-6-11-14-12(17-15-11)9-13(16)8-5-4-7-10(13)2/h10,16H,3-9H2,1-2H3 |
InChI-Schlüssel |
HAEBXEDCDXGAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC(=N1)CC2(CCCCC2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13224796.png)
![tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate](/img/structure/B13224803.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13224809.png)
![Butyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13224810.png)
![2-[1-(Aminomethyl)cyclopentyl]butan-2-OL](/img/structure/B13224814.png)
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224820.png)

![tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13224843.png)



